![molecular formula C15H15N3O5S B5885948 N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885948.png)
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide is a complex organic compound with significant applications in various fields of science. This compound is characterized by its unique structure, which includes a sulfonamide group, a nitro group, and an acetamide group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with 4-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction of Nitro Group: Formation of the corresponding amine.
Substitution of Sulfonamide Group: Formation of various substituted sulfonamides.
Hydrolysis of Acetamide Group: Formation of 4-aminophenylsulfonamide and acetic acid.
Applications De Recherche Scientifique
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial activity.
Comparaison Avec Des Composés Similaires
N~1~-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide can be compared with other sulfonamide-based compounds:
N-Acetylsulfanilylacetamide: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.
N-(4-Nitrophenyl)acetamide: Contains a nitro group but lacks the sulfonamide group, leading to distinct properties and applications.
N-(4-Methylphenyl)sulfonylacetamide: Similar sulfonamide group but lacks the nitro group, affecting its overall chemical behavior.
These comparisons highlight the unique combination of functional groups in N1-(4-{[(4-Methyl-2-nitrophenyl)sulfonyl]amino}phenyl)acetamide, which contributes to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[4-[(4-methyl-2-nitrophenyl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-8-15(14(9-10)18(20)21)24(22,23)17-13-6-4-12(5-7-13)16-11(2)19/h3-9,17H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHSKJZCBHCMSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[4-(PROPAN-2-YL)BENZENESULFONAMIDO]PHENYL}ACETAMIDE](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![ethyl 14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene-4-carboxylate](/img/structure/B5885880.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
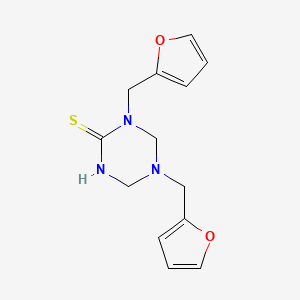
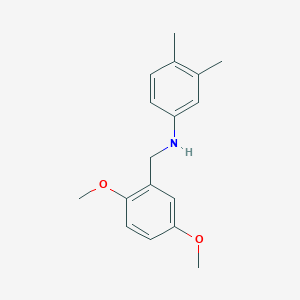
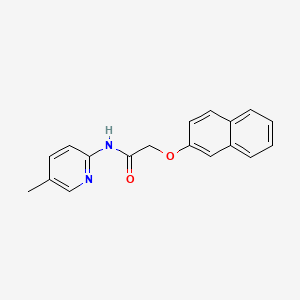
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)
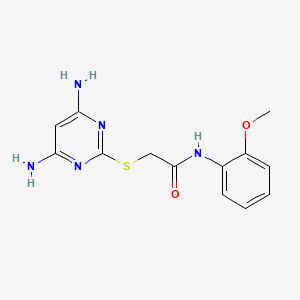

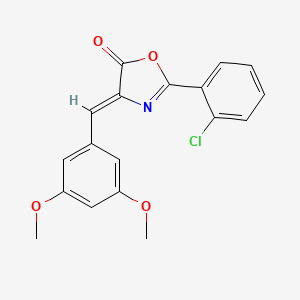
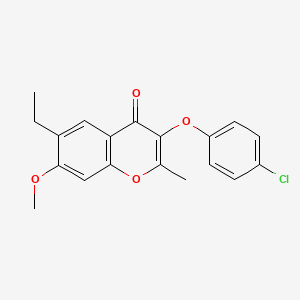
![methyl 2-[(2E)-2-[1-(1,3-benzodioxol-5-yl)ethylidene]hydrazinyl]-4-(trifluoromethyl)pyrimidine-5-carboxylate](/img/structure/B5885974.png)
